molecular formula C22H18ClN3O3S2 B11144680 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-chlorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-chlorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11144680
M. Wt: 472.0 g/mol
InChI Key: XZZHRHGONAFNDR-LGMDPLHJSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural elements include:

  • A Z-configuration at the methylidene bridge linking the thiazolidinone and pyrido-pyrimidinone moieties.
  • A 3-butyl group on the thiazolidinone ring, influencing lipophilicity and steric bulk.
  • A 4-chlorophenoxy substituent at position 2 of the pyrido-pyrimidinone scaffold, which may enhance receptor binding via halogen interactions.

Properties

Molecular Formula

C22H18ClN3O3S2

Molecular Weight

472.0 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[2-(4-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H18ClN3O3S2/c1-2-3-11-26-21(28)17(31-22(26)30)13-16-19(29-15-9-7-14(23)8-10-15)24-18-6-4-5-12-25(18)20(16)27/h4-10,12-13H,2-3,11H2,1H3/b17-13-

InChI Key

XZZHRHGONAFNDR-LGMDPLHJSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Cl)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Cl)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-chlorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a butyl-substituted thioamide with an appropriate carbonyl compound to form the thiazolidinone ring.

    Pyrido[1,2-a]pyrimidin-4-one Core Construction: The core structure is synthesized through a cyclization reaction involving a chlorophenoxy-substituted pyrimidine derivative.

    Final Coupling Reaction: The final step involves coupling the thiazolidinone intermediate with the pyrido[1,2-a]pyrimidin-4-one core under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.

Medicine

In medicine, research is ongoing to explore its potential as an anti-cancer agent. The compound’s ability to inhibit certain pathways involved in cancer cell proliferation makes it a promising candidate for further study.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-chlorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural analogs of this compound vary in substituents on the thiazolidinone ring, pyrido-pyrimidinone backbone, and peripheral functional groups. These modifications significantly impact molecular properties and bioactivity.

Data Table: Key Structural and Molecular Comparisons

Compound Name / Substituent Variations Molecular Formula Molecular Weight (g/mol) Key Features / Implications Reference
Target Compound : 3-[(Z)-(3-butyl-...)-methyl]-2-(4-chlorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one C₂₃H₂₁ClN₄O₃S₂ 501.0 4-Chlorophenoxy group enhances receptor affinity; butyl chain balances lipophilicity and solubility.
3-[(Z)-(3-benzyl-4-oxo-...)-methyl]-2-(tetrahydrofuranmethylamino)-... C₂₆H₂₅N₅O₃S₂ 535.6 Benzyl group increases aromatic interactions; tetrahydrofuranmethylamino may improve metabolic stability.
3-{(Z)-[3-(4-methylbenzyl)-...}-2-(octylamino)-... C₂₉H₃₄N₄O₂S₂ 558.8 Long octylamino chain enhances lipophilicity, potentially affecting membrane permeability.
3-[(Z)-(3-ethyl-4-oxo-...)-methyl]-2-(4-phenylpiperazinyl)-... C₂₆H₂₇N₅O₂S₂ 529.7 Ethyl group reduces steric hindrance; phenylpiperazinyl moiety may target CNS receptors.
3-{(Z)-[3-cyclopentyl-...}-2-(dipropylamino)-... C₂₄H₃₀N₄O₂S₂ 470.7 Cyclopentyl group introduces rigidity; dipropylamino enhances solubility.
3-{(Z)-[3-(2-(3,4-dimethoxyphenyl)ethyl)-...}-2-(2-methoxyethylamino)-... C₂₉H₃₁N₄O₅S₂ 611.8 Dimethoxyphenyl and methoxyethyl groups may improve blood-brain barrier penetration.

Analysis of Structural Impact on Bioactivity

Thiazolidinone Substitutions: Butyl vs. Benzyl/4-Methylbenzyl: The butyl group in the target compound provides moderate hydrophobicity, favoring membrane permeability without excessive lipid accumulation. Ethyl vs. Cyclohexyl: Ethyl substituents () reduce steric bulk, improving access to active sites, while cyclohexyl groups () introduce conformational constraints that may enhance selectivity .

Pyrido-Pyrimidinone Modifications: 4-Chlorophenoxy vs. Piperazinyl/Phenoxy: The 4-chlorophenoxy group in the target compound leverages halogen bonding for stronger target engagement compared to piperazinyl () or simple phenoxy groups (), which prioritize solubility or CNS targeting .

Amino/Alkylamino Side Chains: Dipropylamino vs. Methoxyethylamino: Dipropylamino () enhances solubility via alkyl chain flexibility, whereas methoxyethylamino () introduces hydrogen-bonding capacity, improving interactions with polar residues .

Research Findings and Implications

  • Bioactivity Trends: Compounds with bulky aromatic substituents (e.g., benzodioxole in ) show broader antimicrobial activity, while halogenated phenoxy groups (e.g., 4-chlorophenoxy) correlate with anti-inflammatory or kinase-inhibitory effects .
  • Synthetic Challenges : Multi-step syntheses (e.g., Vilsmeier–Haack formylation in ) are common, requiring optimization for yield and purity .
  • Pharmacokinetic Considerations : The target compound’s molecular weight (501.0 g/mol) and moderate logP suggest favorable oral bioavailability compared to heavier analogs (e.g., 611.8 g/mol in ) .

Biological Activity

The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-chlorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel class of heterocyclic compounds with potential biological activities. This article reviews its biological activity, focusing on its antibacterial, antifungal, and anticancer properties based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a thiazolidin ring and pyrido-pyrimidine moiety. Its molecular formula is C20H24N4O3SC_{20}H_{24}N_4O_3S with a molecular weight of approximately 396.55 g/mol.

Antibacterial Activity

Recent studies have shown that derivatives of thiazolidin compounds exhibit significant antibacterial properties. For instance, a related compound demonstrated activity against various Gram-positive and Gram-negative bacteria, surpassing the efficacy of standard antibiotics like ampicillin. The minimal inhibitory concentration (MIC) values ranged from 0.004 to 0.03 mg/mL for the most active derivatives .

Bacterial Strain MIC (mg/mL) MBC (mg/mL)
E. cloacae0.0040.008
E. coli0.030.06
S. aureus0.010.02

Antifungal Activity

The antifungal properties of the compound were also evaluated, revealing good to excellent activity against several fungal strains. The MIC values for the most potent compounds were found to be in the range of 0.004 to 0.06 mg/mL, with Trichoderma viride being particularly sensitive .

Anticancer Activity

In vitro studies have indicated that thiazolidin derivatives possess significant anticancer activity. For example, compounds with structural similarity to the target compound showed selective cytotoxic effects against various cancer cell lines, including HeLa and K562 cells, with IC50 values ranging from 8.5 µM to 14.9 µM . These compounds were noted to induce apoptosis through both extrinsic and intrinsic pathways.

Cell Line IC50 (µM) Selectivity
HeLa12.7High
K5628.5Moderate
MDA-MB-36114.9Moderate

The mechanism underlying the biological activities of these compounds has been explored through docking studies and cellular assays. The presence of specific substituents on the thiazolidin ring appears crucial for enhancing biological activity, particularly in targeting bacterial enzymes and cancer cell signaling pathways .

Case Studies

  • Antibacterial Case Study : A study involving the synthesis of various thiazolidin derivatives revealed that certain modifications significantly enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli. The most effective compound exhibited an IC50 value considerably lower than that of traditional antibiotics.
  • Anticancer Case Study : In another investigation, a series of thiazolidin derivatives were tested against multiple cancer cell lines, demonstrating strong cytotoxic effects primarily through apoptosis induction mechanisms.

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